molecular formula C14H17BrN2O3 B1389935 4-[(2-Bromoacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide CAS No. 1138442-89-3

4-[(2-Bromoacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No.: B1389935
CAS No.: 1138442-89-3
M. Wt: 341.2 g/mol
InChI Key: MMPJSBOSYFVYNS-UHFFFAOYSA-N
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Description

4-[(2-Bromoacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromoacetyl group attached to an amino group on a benzamide backbone, which is further linked to a tetrahydro-2-furanylmethyl group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-aminobenzamide and 2-bromoacetyl chloride.

  • Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 60-80°C).

  • Intermediate Formation: The intermediate 4-[(2-bromoacetyl)amino]benzamide is formed through nucleophilic substitution.

  • Final Step: The intermediate is then reacted with tetrahydro-2-furanylmethylamine to yield the final product.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis process, ensuring consistent quality and yield. This may include the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions are common, where the bromoacetyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂O₂, in aqueous or organic solvents.

  • Reduction: LiAlH₄, NaBH₄, in solvents like ether or THF.

  • Substitution: Various nucleophiles (e.g., amines, alcohols) in polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Carboxylic acids or ketones.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Amides, esters, or ethers.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies, particularly in the investigation of enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The tetrahydro-2-furanylmethyl group may enhance the compound's binding affinity and selectivity towards certain targets.

Molecular Targets and Pathways Involved:

  • Proteins: Enzymes, receptors, and structural proteins.

  • Pathways: Signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

  • 4-[(2-Bromoacetyl)benzonitrile: Similar structure but lacks the amino and furan groups.

  • 4-[(2-Chloroacetyl)amino]benzamide: Similar but with a chloro group instead of bromo.

  • 4-[(2-Bromoacetyl)amino]benzene sulfonamide: Similar but with a sulfonamide group instead of benzamide.

Uniqueness: 4-[(2-Bromoacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is unique due to its combination of bromoacetyl, amino, and furan groups, which confer distinct chemical and biological properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

4-[(2-bromoacetyl)amino]-N-(oxolan-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O3/c15-8-13(18)17-11-5-3-10(4-6-11)14(19)16-9-12-2-1-7-20-12/h3-6,12H,1-2,7-9H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPJSBOSYFVYNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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